Methyl 6-(dimethylamino)nicotinate

Übersicht

Beschreibung

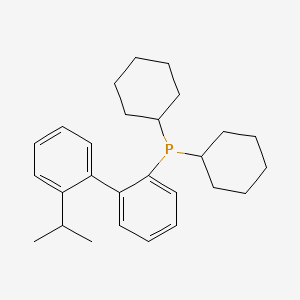

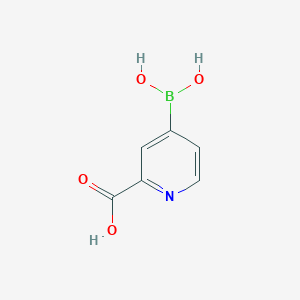

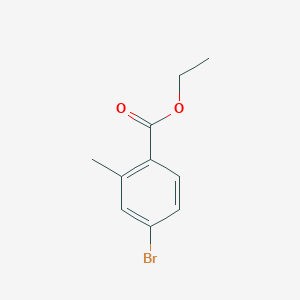

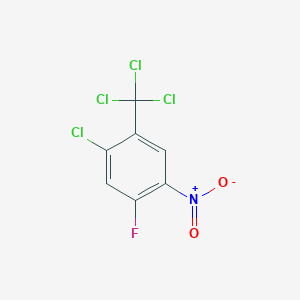

Methyl 6-(dimethylamino)nicotinate is a heterocyclic organic compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.203780 g/mol . It is also known by other synonyms such as METHYL 6-DIMETHYLAMINONICOTINATE and Methyl 6- (dimethylamino)nicotinate .

Molecular Structure Analysis

The molecular structure of Methyl 6-(dimethylamino)nicotinate consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The canonical SMILES representation is CN©C1=NC=C(C=C1)C(=O)OC .Wissenschaftliche Forschungsanwendungen

Pharmacological Use: Muscle and Joint Pain Relief

Methyl 6-(dimethylamino)nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain relief . It acts as a rubefacient, which is thought to involve peripheral vasodilation, enhancing local blood flow at the site of application and inducing vasodilation of the peripheral blood capillaries .

Veterinary Medicine: Treatment of Respiratory and Vascular Disorders

In veterinary applications, this compound is utilized to treat a variety of conditions including respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains . Its vasodilatory action is beneficial in alleviating symptoms associated with these conditions.

Tuberculosis Diagnosis: Detection of Volatile Organic Biomarkers

Methyl 6-(dimethylamino)nicotinate serves as a volatile organic marker of Mycobacterium tuberculosis . Its detection in human breath can facilitate non-invasive, rapid, and accurate epidemic screening of tuberculosis infection. A fluorescent assay using quantum dots and cobalt-containing porphyrin nanosheets has been developed to determine this compound in vapor samples, showing potential for tuberculosis diagnosis in resource-limited areas .

Analytical Chemistry: Fluorescent Assay Development

The compound’s distinct binding affinity with cobalt ion is exploited in the development of fluorescent assays. These assays can detect Methyl 6-(dimethylamino)nicotinate in a concentration-dependent manner, offering a simple and rapid detection method within 4 minutes .

Life Science Research: Cell Biology, Genomics, Proteomics

This compound is part of life science research solutions, providing essential products and resources for work in fields like cell biology, genomics, and proteomics . Its role in these areas is crucial for advancing our understanding of biological processes and disease mechanisms.

Safety And Hazards

Methyl 6-(dimethylamino)nicotinate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If inhaled, move the person into fresh air . If swallowed, wash out the mouth with copious amounts of water for at least 15 minutes .

Zukünftige Richtungen

A recent study has reported the use of a synthetic nicotine analog, 6-methyl nicotine, in a new electronic cigarette pod system . The FDA needs to determine whether 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

Eigenschaften

IUPAC Name |

methyl 6-(dimethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-5-4-7(6-10-8)9(12)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAXGDYSEPXZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632082 | |

| Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(dimethylamino)nicotinate | |

CAS RN |

26218-81-5 | |

| Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)

![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)